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molecular formula C13H19NO2 B079308 2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde CAS No. 14573-92-3

2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde

Cat. No. B079308
M. Wt: 221.29 g/mol
InChI Key: SLNFFKAUEGIFPB-UHFFFAOYSA-N
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Patent
US07781596B1

Procedure details

6.1 g (50 mmol) of 3-hydroxybenzaldehyde were dissolved in 100 ml of ethanol and 3.5 g (50 mmol) of sodium ethanolate were added. The mixture was stirred for 15 minutes. Then 7.5 g (55 mmol) of N-(2-chloroethyl)-N,N-diethylamine were added, and the mixture was refluxed for 12 hours. The reaction mixture was then concentrated in vacuo. The residue was then partitioned between ether and 1M sodium hydroxide solution, and the ether phase was separated off, dried and concentrated in vacuo. 7.6 g of the intermediate were obtained.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[CH2:10]([O-:12])[CH3:11].[Na+].Cl[CH2:15][CH2:16][N:17](CC)[CH2:18][CH3:19]>C(O)C>[CH2:16]([N:17]([CH2:11][CH2:10][O:12][C:7]1[CH:8]=[CH:9][CH:2]=[CH:3][C:4]=1[CH:5]=[O:6])[CH2:18][CH3:19])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)[O-].[Na+]
Step Three
Name
Quantity
7.5 g
Type
reactant
Smiles
ClCCN(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was then partitioned between ether and 1M sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
the ether phase was separated off
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)N(CC)CCOC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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